AC-Ile-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

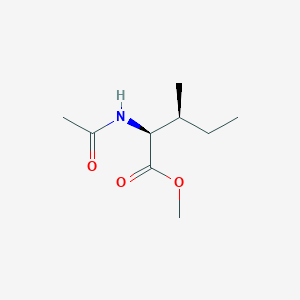

methyl (2S,3S)-2-acetamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWQTHLAKUOOA-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743252 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2256-76-0 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-L-Isoleucine Methyl Ester: A Technical Overview of its Role in Pharmaceutical and Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acetyl-L-isoleucine methyl ester is a synthetic derivative of the essential amino acid L-isoleucine. While not known to possess intrinsic biological activity, this compound is a critical tool in the fields of pharmaceutical development and biochemical research. Its primary utility lies in its application as a specialized building block in peptide synthesis, where it offers advantages in modifying the properties of peptides and proteins. This technical guide provides an in-depth overview of the characteristics and applications of N-acetyl-L-isoleucine methyl ester, with a focus on its role in the synthesis of novel therapeutic agents and its use in experimental research.

Introduction

The modification of amino acids is a fundamental strategy in modern drug discovery and biochemical studies. N-acetyl-L-isoleucine methyl ester is a modified form of L-isoleucine, featuring an acetyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. These modifications alter the chemical properties of the isoleucine side chain, rendering the molecule a valuable intermediate for chemical synthesis. This guide will explore the applications of N-acetyl-L-isoleucine methyl ester, focusing on its utility in peptide synthesis and as a tool in biochemical research.

Physicochemical Properties

The chemical modifications of N-acetyl-L-isoleucine methyl ester impart specific physicochemical properties that are advantageous for its applications. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Ac-L-Ile-OMe | [1] |

| CAS Number | 2256-76-0 | [1] |

| Molecular Formula | C9H17NO3 | [1] |

| Molecular Weight | 187.2 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 54 - 56 °C | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Core Applications in Research and Development

The primary utility of N-acetyl-L-isoleucine methyl ester is not in its direct biological function but rather as a versatile tool for researchers.

Peptide Synthesis and Drug Development

N-acetyl-L-isoleucine methyl ester serves as a valuable building block in the synthesis of peptides.[1][2] The N-acetylation and C-terminal methylation provide protecting groups that can be selectively removed during solid-phase or solution-phase peptide synthesis. The incorporation of this modified amino acid can lead to peptides with enhanced properties:

-

Increased Stability: The N-acetyl group can protect the N-terminus of a peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life.

-

Enhanced Solubility: The modification of the terminal groups can improve the solubility of the resulting peptide in various solvents, which is beneficial for both synthesis and formulation.[1][2]

-

Modulation of Biological Activity: The introduction of N-acetyl-L-isoleucine can alter the conformation of a peptide, potentially leading to a more favorable interaction with its biological target.

The general workflow for incorporating N-acetyl-L-isoleucine methyl ester into a peptide is illustrated in the following diagram.

Biochemical Research

In the context of biochemical research, N-acetyl-L-isoleucine methyl ester is used in studies of protein synthesis and enzyme activity.[1][2] For instance, it can be used as a substrate or inhibitor in enzyme assays to probe the specificity of proteases or other enzymes that act on peptides.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general procedure for the use of a related compound in peptide synthesis is outlined below. This protocol is adapted from methods used for similar N-methylated amino acid derivatives.

Protocol 1: General Coupling Procedure in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of a protected amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

N-acetyl-L-isoleucine methyl ester (or other protected amino acid)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin extensively with DMF to remove residual piperidine.

-

Coupling: a. Pre-activate the N-acetyl-L-isoleucine methyl ester (or other protected amino acid) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA). b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Conclusion

N-acetyl-L-isoleucine methyl ester is a specialized chemical compound with significant applications in pharmaceutical and biochemical research. Although it does not have a characterized intrinsic biological function, its utility as a building block in peptide synthesis allows for the creation of novel peptides with enhanced stability, solubility, and potentially modulated biological activity. Its role as a tool in the laboratory underscores the importance of modified amino acids in advancing drug discovery and our understanding of biological processes. Further research into the incorporation of such modified amino acids will likely continue to yield new therapeutic candidates and research tools.

References

The Enigmatic Molecule: A Technical Guide to the Discovery and Potential Sources of AC-Ile-ome

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge surrounding the molecule AC-Ile-ome (N-Acetyl-L-isoleucine methyl ester). Initial investigations reveal a significant paucity of scientific literature detailing its discovery, natural origins, and biological functions. Consequently, this document serves as a comprehensive framework for the prospective investigation of this compound. By drawing parallels with the well-established class of N-acetylated amino acids (NAAAs), this guide outlines potential avenues for discovery, hypothesizes its natural sources and biological significance, and provides detailed experimental protocols and conceptual workflows to stimulate and direct future research in this nascent area.

Introduction: The Current Scientific Landscape of this compound

This compound, chemically known as N-Acetyl-L-isoleucine methyl ester, is a derivative of the essential branched-chain amino acid L-isoleucine. Its basic chemical properties are documented in chemical databases, identifying it as a building block for protein degradation.[1] However, a thorough review of scientific literature reveals a notable absence of studies pertaining to its specific discovery, its presence in natural systems, or any elucidated biological activity. The Human Metabolome Database contains information on the related compound N-Acetylisoleucine, which has been detected in feces, suggesting that N-acetylation of isoleucine occurs in biological systems.[2] The esterification to a methyl group in this compound suggests a potential for altered bioavailability or cellular uptake, a strategy sometimes employed in pharmaceutical chemistry.[3][4]

This guide, therefore, pivots from a review of existing data on this compound to a forward-looking prospectus for its investigation. We will explore the broader context of N-acetylated amino acids to build a robust hypothesis for the potential discovery and characterization of this compound.

N-Acetylated Amino Acids: A Precedent for Discovery

The discovery of N-acetylated amino acids dates back several decades, with N-acetylaspartate being one of the most abundant and well-studied in the vertebrate brain. Their significance ranges from metabolic intermediates to signaling molecules. The process of N-terminal acetylation of proteins is a widespread co-translational and post-translational modification in eukaryotes, affecting a vast number of proteins.[2] The enzymatic machinery responsible for this process, N-acetyltransferases (NATs), and the enzymes that hydrolyze N-acetylated peptides, acylpeptide hydrolases, are well-characterized.[2]

The free N-acetylated amino acids, such as N-acetylisoleucine, can be generated from the breakdown of these acetylated proteins or through the direct N-acetylation of free amino acids.[2] This established biochemical framework provides a solid foundation for hypothesizing the existence and biological relevance of this compound.

Potential Natural Sources and Biosynthesis of this compound

While no natural sources of this compound have been identified, we can infer potential origins based on the known biochemistry of related molecules.

Hypothesized Natural Sources:

-

Microbial Metabolites: Gut microbiota are a rich source of diverse metabolites. It is plausible that specific bacterial strains could synthesize this compound as part of their metabolism.

-

Plant-based Origins: Plants are known to produce a vast array of secondary metabolites, including modified amino acids.

-

Endogenous Production: While less common for methyl-esterified forms, endogenous production in specific tissues or cell types as a signaling molecule cannot be ruled out.

Potential Biosynthetic Pathway:

The biosynthesis of this compound likely involves two key enzymatic steps:

-

N-acetylation: The acetylation of L-isoleucine to form N-Acetyl-L-isoleucine. This reaction would be catalyzed by an N-acetyltransferase (NAT) enzyme, utilizing acetyl-CoA as the acetyl donor.

-

Methyl-esterification: The subsequent esterification of the carboxyl group of N-Acetyl-L-isoleucine with a methyl group. This step would likely be carried out by a methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor.

Quantitative Data on Related N-Acetylated Amino Acids

To provide a quantitative context for the potential study of this compound, the following table summarizes key data for related N-acetylated amino acids.

| Compound | Typical Concentration | Tissue/Fluid | Enzyme | Vmax | Km |

| N-Acetylaspartate | 5-10 mM | Brain | N-acetyltransferase 8-like (NAT8L) | Data not readily available | Data not readily available |

| N-Acetylglutamate | 0.1-1.0 mM | Liver Mitochondria | N-acetylglutamate synthase (NAGS) | ~15 µmol/h/mg protein | 2.7 mM (for glutamate) |

| N-Acetylcysteine | Variable (pharmacokinetic) | Plasma | N-acetyltransferase | Data not readily available | Data not readily available |

This table presents approximate values from various sources for illustrative purposes. Actual values can vary significantly based on species, developmental stage, and physiological conditions.

Hypothesized Biological Roles and Signaling Pathways

Given the structural similarity of isoleucine to other branched-chain amino acids like leucine, which is a key regulator of the mTOR signaling pathway, it is tempting to speculate a role for this compound in cellular metabolism and growth.[5][6] The mTOR pathway is a central regulator of protein synthesis, cell growth, and proliferation.

Potential Signaling Roles:

-

mTOR Pathway Modulation: this compound could potentially act as a direct or indirect modulator of the mTORC1 complex. Its increased lipophilicity due to the methyl ester group might facilitate its entry into cells and interaction with intracellular signaling components.

-

Neurotransmission: Given the high concentration of other N-acetylated amino acids in the brain, a role for this compound as a neuromodulator or neurotransmitter precursor is a possibility.

-

Epigenetic Regulation: As a source of acetyl and methyl groups, it could potentially influence histone modifications and other epigenetic mechanisms.

Experimental Protocols for the Investigation of this compound

The following are detailed methodologies for the key experiments required to discover and characterize this compound.

6.1. Protocol for Screening of Natural Sources

-

Sample Preparation:

-

Obtain samples from potential sources (e.g., microbial cultures, plant extracts, tissue homogenates).

-

Perform a liquid-liquid extraction with a solvent suitable for small polar molecules, such as ethyl acetate or a mixture of chloroform and methanol.

-

Evaporate the solvent and reconstitute the extract in a suitable buffer for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop a multiple reaction monitoring (MRM) method specific for this compound. The precursor ion would be the [M+H]+ of this compound (m/z 188.13), and product ions would be generated from its fragmentation (e.g., loss of the methyl ester group).

-

Run a synthetic standard of this compound to determine its retention time and fragmentation pattern.

-

Analyze the prepared extracts using the developed LC-MS/MS method to identify and quantify this compound.

-

6.2. Protocol for In Vitro Enzyme Assays

-

Enzyme Source:

-

Obtain a crude enzyme extract from a source identified in the screening or use a commercially available N-acetyltransferase or methyltransferase.

-

-

Assay Mixture:

-

Prepare a reaction buffer containing the enzyme, the appropriate substrates (L-isoleucine and acetyl-CoA for N-acetylation; N-Acetyl-L-isoleucine and SAM for methyl-esterification), and any necessary cofactors.

-

-

Reaction and Quenching:

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

-

Product Quantification:

-

Analyze the reaction mixture using the LC-MS/MS method described above to quantify the amount of this compound produced.

-

Determine enzyme kinetics (Km and Vmax) by varying the substrate concentrations.

-

6.3. Protocol for Cellular Signaling Studies (mTOR Pathway)

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293T, HeLa, or a neuronal cell line).

-

Serum-starve the cells to downregulate the mTOR pathway.

-

Treat the cells with different concentrations of this compound for various time points.

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key mTOR pathway proteins and their phosphorylated forms (e.g., phospho-p70S6K, phospho-4E-BP1, total p70S6K, total 4E-BP1, and a loading control like beta-actin).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

-

Visualizations: Workflows and Pathways

Caption: A generalized workflow for the discovery and characterization of this compound.

References

- 1. N-Acetylisoleucine | C8H15NO3 | CID 7036275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetylisoleucine (HMDB0061684) [hmdb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the N-terminal Isoleucine Proteome in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the N-terminal Isoleucine (Nt-Ile) proteome and its significant role in the regulation of cellular signaling pathways. The N-terminus of a protein can undergo co- and post-translational modifications, profoundly impacting its function, stability, and subcellular localization. Among these, the identity of the N-terminal amino acid and its acetylation status are critical determinants of a protein's fate. This guide details the enzymatic machinery responsible for N-terminal acetylation, the influence of Nt-Ile on protein stability via the N-degron pathway, and provides detailed experimental protocols for the study of this "AC-Ile-ome."

N-terminal Acetylation and the "this compound"

N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of the human proteome. This process is catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs). While the initiator methionine is often cleaved, exposing the second amino acid, the specificity of NATs determines whether this new N-terminal residue is acetylated.

The term "this compound" refers to the subset of the proteome where isoleucine is the N-terminal residue and is subsequently acetylated. This modification can have several functional consequences:

-

Protein Stability: Nt-acetylation can either protect a protein from degradation or mark it for destruction, depending on the specific N-terminal residue and the cellular context.

-

Protein-Protein Interactions: The acetylated N-terminus can serve as a binding motif for other proteins.

-

Subcellular Localization: Nt-acetylation can influence where a protein resides within the cell.

The N-degron Pathway and the Role of N-terminal Isoleucine

The N-degron pathway is a proteolytic system where the N-terminal residue of a protein acts as a degradation signal (degron). In this pathway, specific E3 ubiquitin ligases, known as N-recognins, identify proteins with "destabilizing" N-terminal residues, leading to their polyubiquitination and subsequent degradation by the proteasome.

N-terminal isoleucine is recognized as a destabilizing residue by the Ac/N-degron pathway. In this branch of the pathway, the N-terminal isoleucine is first acetylated by a NAT enzyme. This acetylated Nt-Ile (Ac-Ile) is then recognized by specific N-recognins, initiating the cascade of events leading to protein degradation. This mechanism allows for precise control over the half-life of proteins, which is crucial for the proper functioning of numerous signaling pathways.

Quantitative Analysis of the this compound

The study of the this compound involves quantitative proteomics techniques to identify proteins with N-terminal isoleucine and to determine their acetylation status and degradation rates. Below is a summary of hypothetical quantitative data that could be generated from such experiments.

| Protein | Cellular Process | N-terminal Sequence | Acetylation Stoichiometry (%) | Half-life (Ac-Ile) (min) | Half-life (Ile) (min) | Fold Change in Half-life |

| Regulator A | Apoptosis | Ile-Pro-Val-... | 95 | 30 | >480 | < 0.06 |

| Kinase B | Cell Cycle Progression | Ile-Gly-Ser-... | 80 | 120 | >480 | < 0.25 |

| Adaptor C | Signal Transduction | Ile-Ala-Thr-... | 98 | 45 | >480 | < 0.09 |

| Factor D | DNA Repair | Ile-Val-Glu-... | 75 | 90 | >480 | < 0.19 |

Table 1: Quantitative data on the stability of hypothetical proteins within the this compound. The table illustrates how N-terminal acetylation of isoleucine can dramatically decrease the half-life of a protein by targeting it to the Ac/N-degron pathway.

Experimental Protocols

The investigation of the this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

4.1. N-terminomics for the Identification of the this compound

This protocol outlines a method for the enrichment and identification of N-terminal peptides from a complex protein mixture.

Figure 1: Workflow for N-terminomics to identify the this compound.

Protocol Steps:

-

Protein Extraction and Preparation: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.

-

Proteolytic Digestion: Digest the protein mixture with a site-specific protease such as trypsin.

-

Enrichment of N-terminal Peptides: Utilize a method to separate the N-terminal peptides from the more abundant internal peptides. One common method is Charge-based Fractional Diagonal Chromatography (ChaFRADIC).

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized bioinformatics software to identify the N-terminal peptides and determine the presence of an acetylated isoleucine at the N-terminus.

4.2. In Vitro N-terminal Acetyltransferase (NAT) Assay

This assay is used to determine if a protein with an N-terminal isoleucine is a substrate for a specific NAT enzyme.

Figure 2: Workflow for an in vitro N-terminal acetyltransferase assay.

Protocol Steps:

-

Synthesize a Peptide: Synthesize a short peptide corresponding to the N-terminus of the protein of interest, starting with isoleucine.

-

Recombinant NAT Enzyme: Purify the recombinant NAT enzyme to be tested.

-

Reaction Setup: Combine the peptide substrate, the NAT enzyme, and the acetyl donor, Acetyl-CoA, in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection of Acetylation: Stop the reaction and analyze the products. This can be done by LC-MS to detect the mass shift corresponding to the addition of an acetyl group, or by Western blot using an antibody that specifically recognizes the acetylated N-terminus.

4.3. Cycloheximide (CHX) Chase Assay for Protein Stability

This cell-based assay is used to determine the half-life of a protein.

Figure 3: Workflow for a cycloheximide (CHX) chase assay.

Protocol Steps:

-

Cell Culture and Transfection: Culture the desired cell line and transfect them with a vector expressing the protein of interest tagged with an epitope (e.g., HA, Myc, or FLAG) for easy detection.

-

Cycloheximide Treatment: Treat the cells with cycloheximide (CHX), a potent inhibitor of protein synthesis. This ensures that any decrease in protein level is due to degradation.

-

Time Course Collection: Collect cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).

-

Western Blot Analysis: Perform Western blotting on the cell lysates using an antibody against the epitope tag to visualize and quantify the amount of the protein of interest at each time point.

-

Data Analysis: Quantify the band intensities from the Western blot and plot them against time. The time at which 50% of the protein has been degraded is the half-life. To investigate the role of the Ac/N-degron pathway, this experiment can be repeated in the presence of a proteasome inhibitor (e.g., MG132) or in cells where components of the pathway have been knocked out.

Signaling Pathways Modulated by the this compound

The precise regulation of protein stability afforded by the Ac/N-degron pathway is critical for the tight control of cellular signaling. Proteins with an acetylated N-terminal isoleucine can act as key regulatory nodes in various pathways.

Figure 4: The Ac/N-degron pathway modulating cellular signaling.

Examples of regulated signaling pathways include:

-

Apoptosis: The stability of pro- and anti-apoptotic proteins can be controlled by the Ac/N-degron pathway. For instance, a pro-apoptotic protein might be kept at low levels by rapid degradation, but stabilized in response to a cellular stress signal, leading to the induction of apoptosis.

-

Cell Cycle Control: The progression through the cell cycle is dependent on the timely degradation of cyclins and other regulatory proteins. The Ac/N-degron pathway can provide a mechanism for the precise timing of these degradation events.

-

Signal Transduction Cascades: The duration and intensity of a signal can be fine-tuned by controlling the stability of key components in the cascade, such as kinases, phosphatases, and adaptor proteins.

Conclusion and Future Directions

The study of the this compound is a rapidly evolving field that is shedding new light on the intricate mechanisms of protein regulation. The N-terminal acetylation of isoleucine and its role in the Ac/N-degron pathway represent a critical layer of control in a multitude of cellular processes. For drug development professionals, the enzymes of this pathway, such as NATs and N-recognins, present novel targets for therapeutic intervention. By modulating the stability of specific proteins, it may be possible to correct dysregulated signaling pathways in diseases such as cancer and neurodegenerative disorders. Future research will undoubtedly uncover further complexities of the this compound and its impact on cellular signaling, opening up new avenues for both basic research and clinical applications.

The Emerging Role of AC-Ile-ome (N-Acetylisoleucine Methyl Ester) in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a ubiquitous and vital post-translational modification of proteins, influencing a wide array of cellular processes from protein stability and folding to protein-protein interactions and subcellular localization. Within this complex landscape of the "acetylome," individual N-acetylated amino acids and their derivatives are emerging as key players with significant potential in biochemical research and therapeutic development. This technical guide focuses on the potential applications of a specific N-acetylated amino acid derivative, N-acetylisoleucine methyl ester, hereafter referred to as AC-Ile-ome. While research directly investigating this compound is in its nascent stages, by examining the broader context of N-acetylated amino acids and protein N-terminal acetylation, we can delineate its promising future applications. This document provides an in-depth overview of its potential biochemical roles, relevant experimental protocols, and the signaling pathways it may influence.

Core Concepts: N-Terminal Acetylation and its Significance

N-terminal acetylation is the enzymatic or non-enzymatic addition of an acetyl group to the alpha-amino group of the N-terminal amino acid of a protein. This modification is critical for regulating protein function and fate. A key role of N-terminal acetylation is in the creation or masking of "N-degrons," which are N-terminal degradation signals recognized by the ubiquitin-proteasome system.[1][2] By acetylating the N-terminus, a protein can be shielded from degradation, thereby increasing its stability and cellular half-life.[1][3] Conversely, the absence of acetylation can expose a degradation signal, targeting the protein for destruction. This intricate control mechanism underscores the importance of N-terminal acetylation in maintaining cellular homeostasis.

Potential Applications of this compound in Biochemical Research

Based on the known functions of related N-acetylated amino acids and the principles of N-terminal acetylation, several key applications for this compound can be postulated:

-

Investigating the N-degron Pathway and Protein Stability: this compound, as a cell-permeable derivative of N-acetylisoleucine, can be used to probe the enzymes involved in the recognition and processing of N-terminally acetylated proteins. It could serve as a competitive inhibitor or a substrate for N-acylpeptide hydrolases, enzymes that remove N-acetylated amino acids from peptides. By studying its effects on protein turnover, researchers can gain insights into the regulation of protein degradation pathways.[2]

-

Biomarker Discovery and Diagnostics: There is evidence that levels of N-acetylated amino acids can be altered in disease states. For instance, N-acetylisoleucine (Ac-Ile) has been identified as a potential biomarker for type 2 diabetes, with significantly different concentrations found in the hair of diabetic patients compared to healthy individuals.[4][5] this compound can be used as a standard for the development and validation of sensitive analytical methods, such as mass spectrometry-based assays, for the quantification of Ac-Ile in various biological samples.

-

Drug Discovery and Development: N-acetylation can improve the pharmacokinetic properties of therapeutic molecules. For example, N-acetyl-L-leucine is being investigated for the treatment of neurological disorders.[6][7] this compound can be explored as a building block in the synthesis of novel therapeutic agents or as a prodrug moiety to enhance the stability, solubility, and cell permeability of parent drugs.[]

-

Probing N-Terminal Acetyltransferases (NATs): The enzymes responsible for N-terminal acetylation, NATs, have specific substrate preferences. This compound could be used in in vitro assays to characterize the substrate specificity of different NATs, particularly those that recognize isoleucine at the N-terminus. Understanding these specificities is crucial for elucidating the regulatory networks governed by N-terminal acetylation.

Quantitative Data

The following table summarizes quantitative data from a study investigating N-acetylisoleucine (Ac-Ile) levels in the hair of healthy volunteers (HV) and patients with type 2 diabetes (DP).

| Analyte | Sample Group | Concentration (ng/mg of hair) | Statistical Significance (p-value) | Reference |

| N-acetylisoleucine (Ac-Ile) | Healthy Volunteers (HV) | 0.45 ± 0.21 | < 0.01 | [4][5] |

| N-acetylisoleucine (Ac-Ile) | Diabetic Patients (DP) | 0.82 ± 0.45 | < 0.01 | [4][5] |

Experimental Protocols

Protocol: Quantification of N-acetylisoleucine (Ac-Ile) in Human Hair Samples by UPLC-ESI-MS/MS

This protocol is adapted from the methodology described in the study by Zhang et al. (2015).[4][5]

1. Sample Preparation and Extraction:

-

Wash hair samples with a 0.1% Triton X-100 solution, followed by distilled water, and then methanol to remove external contaminants.

-

Dry the washed hair samples at room temperature.

-

Accurately weigh approximately 10 mg of the dried hair into a 2 mL microtube.

-

Add 1 mL of 50% aqueous methanol containing an internal standard (e.g., N-acetyl norleucine, Ac-Nle).

-

Homogenize the sample using a micropulverizer at 1,500 rpm for 5 minutes.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

2. UPLC-ESI-MS/MS Analysis:

-

Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile-0.1% formic acid in water:0.1% formic acid (14:86, v/v).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-acetylisoleucine (Ac-Ile): m/z 174.1 → 86.1

-

N-acetyl norleucine (Ac-Nle, IS): m/z 174.1 → 86.1

-

3. Data Analysis:

-

Quantify the amount of Ac-Ile in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of Ac-Ile.

Signaling Pathways and Visualizations

The Role of N-Terminal Acetylation in Protein Fate

N-terminal acetylation plays a pivotal role in determining whether a protein is targeted for degradation via the ubiquitin-proteasome system. The following diagram illustrates this fundamental concept.

Hypothetical Experimental Workflow for Investigating this compound

The following diagram outlines a potential workflow for researchers to investigate the biological effects of this compound.

References

- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Acetyl-L-isoleucine Methyl Ester (AC-Ile-ome)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-isoleucine methyl ester (AC-Ile-ome) is a derivative of the essential amino acid L-isoleucine, characterized by the acetylation of its amino group and the esterification of its carboxyl group. This modification alters its physicochemical properties, rendering it more lipophilic than its parent amino acid. While primarily utilized as a building block in peptide synthesis and as a chiral intermediate in organic synthesis, its specific biological activities and mechanisms of action remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of its structure, properties, and plausible synthetic routes, based on established chemical principles. Due to the absence of published biological data, this document will focus on the chemical aspects of this compound and present a generalized experimental framework for its synthesis and analysis.

Structure and Properties

N-Acetyl-L-isoleucine methyl ester, systematically named methyl (2S,3S)-2-acetamido-3-methylpentanoate, is a small organic molecule with the chemical formula C9H17NO3.[1] The presence of two chiral centers at the alpha and beta carbons of the original isoleucine structure results in four possible stereoisomers; however, this compound typically refers to the (2S,3S) isomer derived from L-isoleucine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and provide a baseline for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C9H17NO3 | PubChem CID 7021425[1] |

| Molecular Weight | 187.24 g/mol | PubChem CID 7021425[1] |

| CAS Number | 2256-76-0 | Pharmaffiliates |

| Appearance | White/off-white or light yellow solid | Suzhou Health Chemicals Co., Ltd. |

| Purity | ≥95% | CP Lab Safety[1] |

| Solubility | Soluble in methanol | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, both starting from L-isoleucine:

-

Route A: Esterification of L-isoleucine to form L-isoleucine methyl ester hydrochloride, followed by N-acetylation.

-

Route B: N-acetylation of L-isoleucine to form N-acetyl-L-isoleucine, followed by esterification.

Below are detailed experimental protocols for both synthetic pathways.

Experimental Protocols

Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride

This procedure is adapted from general methods for the esterification of amino acids.

-

Materials:

-

L-Isoleucine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2) or Acetyl chloride

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride or acetyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield L-isoleucine methyl ester hydrochloride as a white solid.

-

Step 2: Synthesis of N-Acetyl-L-isoleucine Methyl Ester (this compound)

This procedure is a standard method for the N-acetylation of amino esters.

-

Materials:

-

L-Isoleucine methyl ester hydrochloride

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Acetic anhydride

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Suspend L-isoleucine methyl ester hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to neutralize the hydrochloride salt and free the amine.

-

Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Step 1: Synthesis of N-Acetyl-L-isoleucine

This procedure is based on the Schotten-Baumann reaction for the acetylation of amino acids.

-

Materials:

-

L-Isoleucine

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Acetic anhydride

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve L-isoleucine (1 equivalent) in an aqueous solution of sodium hydroxide in a flask and cool in an ice bath.

-

Add acetic anhydride (1.5 equivalents) dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of aqueous sodium hydroxide.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-L-isoleucine.

-

Step 2: Synthesis of N-Acetyl-L-isoleucine Methyl Ester (this compound)

This is a standard acid-catalyzed esterification of a carboxylic acid.

-

Materials:

-

N-Acetyl-L-isoleucine

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-acetyl-L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Quantitative Data

While specific yield and purity data for the synthesis of this compound are not extensively reported, analogous reactions for similar amino acid derivatives suggest that yields for each step can range from 70% to over 95%, depending on the specific conditions and purification methods employed. The purity of the final product is typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often guarantee a purity of at least 95%.[1]

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biological databases did not yield any specific studies detailing the biological activity, cellular targets, or signaling pathways associated with N-Acetyl-L-isoleucine methyl ester (this compound). Its primary documented application is as a building block in chemical synthesis.

The structurally related compound, N-acetyl-L-isoleucine, has been identified as a metabolite that is elevated in the urine of patients with maple syrup urine disease (MSUD), an inherited metabolic disorder.[2] However, this observation pertains to the free carboxylic acid and not the methyl ester.

Given the absence of data, any discussion of potential biological roles would be purely speculative. To elucidate the biological function of this compound, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:

-

Target Identification: Utilizing techniques such as chemical proteomics or affinity chromatography to identify potential protein binding partners.

-

Phenotypic Screening: Assessing the effect of this compound on various cellular processes, such as proliferation, differentiation, and apoptosis, in a panel of cell lines.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its absorption, distribution, metabolism, excretion (ADME), and potential physiological effects.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via Route A.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

N-Acetyl-L-isoleucine methyl ester (this compound) is a readily accessible derivative of L-isoleucine with well-defined chemical properties. Its synthesis can be accomplished through straightforward and established organic chemistry methodologies. While its utility as a synthetic intermediate is clear, its biological role remains an open area for investigation. The lack of published data on its biological activity presents an opportunity for researchers in drug discovery and chemical biology to explore the potential therapeutic applications of this and similar modified amino acid structures. Future studies are necessary to uncover any potential interactions with biological systems and to determine if this compound possesses any pharmacological properties of interest.

References

The Acetylome: A New Frontier for Disease Biomarkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic World of Protein Acetylation

Protein acetylation is a crucial and reversible post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes.[1][2] This modification, involving the addition of an acetyl group to a lysine residue on a protein, is dynamically regulated by the interplay of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][3] While initially discovered in the context of histone proteins and their role in chromatin remodeling and gene expression, it is now understood that thousands of non-histone proteins are also subject to acetylation, influencing their stability, enzymatic activity, subcellular localization, and protein-protein interactions.[4][5] The entirety of these acetylation modifications within a cell is known as the "acetylome."[4] Dysregulation of the acetylome has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a rich and largely untapped source of potential disease biomarkers.[1][6][7] This technical guide provides a comprehensive overview of the acetylome as a potential source of biomarkers, detailing quantitative data, experimental protocols, and key signaling pathways.

The Acetylome as a Source of Disease Biomarkers

Alterations in protein acetylation are not merely a consequence of disease but are often a driving factor in pathogenesis.[8] This makes the components of the acetylome—acetylated proteins and the enzymes that regulate them—highly attractive as biomarkers for diagnosis, prognosis, and therapeutic monitoring.

-

Cancer: In oncology, changes in acetylation patterns have been linked to the abnormal proliferation of tumor cells.[7] For instance, the acetylation of metabolic enzymes can promote cancer cell metabolism.[7] Studies have identified thousands of acetylation sites in cancer cells, with significant changes in acetylation levels observed in various cancers, including hepatocellular carcinoma and anaplastic large cell lymphoma.[3][9] These altered acetylation profiles can serve as biomarkers to distinguish tumor tissue from healthy tissue and to monitor the response to HDAC inhibitor therapies.[3]

-

Neurodegenerative Diseases: The homeostasis of protein acetylation is critical for neuronal plasticity, memory, and learning.[1][2] In neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, both hyperacetylation and hypoacetylation of key proteins have been observed, leading to the accumulation of pathological protein aggregates and impaired axonal transport.[1][2] For example, studies in Parkinson's disease have characterized the acetylome in patient-derived fibroblasts, revealing distinct acetylation patterns in idiopathic versus genetic forms of the disease.[10] These findings highlight the potential of acetylated proteins as biomarkers for different subtypes of neurodegenerative disorders.

-

Metabolic Diseases: Lysine acetylation is deeply intertwined with cellular metabolism, as the primary acetyl donor, acetyl-CoA, is a central metabolic intermediate.[11] Dysregulated acetylation is a key feature of metabolic diseases like obesity and type 2 diabetes, affecting cardiac function and insulin sensitivity.[6][12] Quantitative acetylomics studies in mouse models of aging and metabolic stress have identified numerous acetylation sites on metabolic enzymes that change dynamically with the metabolic state, suggesting their utility as biomarkers for metabolic health.[13][14]

Quantitative Data on Acetylation in Disease

The following tables summarize quantitative data from recent acetylomics studies, highlighting the potential of specific acetylation sites as disease biomarkers.

| Disease | Tissue/Cell Line | Protein | Acetylation Site(s) | Change in Acetylation | Reference |

| Hepatocellular Carcinoma | Human Tumor Tissue | Filamin A | K865 | Increased | [9] |

| Filamin B | K697 | Increased | [9] | ||

| Cofilin | K19 | Increased | [9] | ||

| Anaplastic Large Cell Lymphoma | Human Cell Lines | T2FA | K407, K421 | Increased (HDAC inhibition) | [3] |

| MTF2 | K23 | Increased (HDAC inhibition) | [3] | ||

| MED6 | K236, K236ac | Increased (HDAC inhibition) | [3] | ||

| Parkinson's Disease (Idiopathic) | Human Fibroblasts | Nuclear Proteins | Multiple | Hypoacetylated | [10] |

| Parkinson's Disease (Genetic) | Human Fibroblasts | Multiple | Multiple | Hyperacetylated | [10] |

| Aging (Mouse Liver) | Mouse Liver | Multiple | Multiple | Age-associated changes | [13][14] |

Table 1: Examples of Differentially Acetylated Proteins in Various Diseases.

| Disease/Condition | Sample Type | Number of Acetylation Sites Identified | Number of Acetylated Proteins Identified | Reference |

| Hepatocellular Carcinoma | Human Tissue | 9,219 | 2,625 | [9] |

| Inflammatory BV2 Cells (Aspirin-treated) | Mouse Cell Line | 17,003 | 4,623 | [15][16] |

| Colon Cancer HCT116 Cells (Aspirin-treated) | Human Cell Line | 16,366 | 4,702 | [15][16] |

| Breast Tumor Xenografts | Mouse Model | >6,700 | >2,300 | [17] |

| SAHA-treated Jurkat Cells | Human Cell Line | >10,000 | >3,000 | [17] |

Table 2: Depth of Coverage in Recent Acetylome Profiling Studies.

Experimental Protocols for Acetylome Analysis

The analysis of the acetylome typically involves a series of sophisticated techniques, with mass spectrometry-based proteomics being the cornerstone.[18][19] Due to the low stoichiometry of many acetylation events, enrichment of acetylated peptides is a critical step.[18][20]

Sample Preparation and Protein Digestion

-

Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the in vivo acetylation state.[21] Common lysis buffers include RIPA or urea-based buffers.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent their reformation.

-

Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[22] The digestion can be performed in-solution or after protein separation by SDS-PAGE (in-gel digestion).

Enrichment of Acetylated Peptides

The low abundance of acetylated peptides necessitates their enrichment from the complex mixture of unmodified peptides.[20] The most common method is immunoaffinity purification using antibodies that specifically recognize acetyl-lysine residues.[18][20]

-

Antibody-Bead Conjugation: Use commercially available anti-acetyllysine antibody-conjugated agarose or magnetic beads.[23][24]

-

Incubation: Incubate the peptide digest with the antibody-conjugated beads overnight at 4°C with gentle shaking to allow for the specific binding of acetylated peptides.[23]

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.[23] Typical wash buffers include NETN buffer or buffers with varying salt concentrations.[25]

-

Elution: Elute the enriched acetylated peptides from the beads using an acidic solution, such as 0.15% trifluoroacetic acid (TFA).[24]

Mass Spectrometry Analysis

The enriched acetylated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]

-

LC Separation: Separate the peptides using a reversed-phase nano-liquid chromatography (nano-LC) system.[19] This provides a gradual introduction of peptides into the mass spectrometer.

-

MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q Exactive).[17][18] The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence and the location of the acetylation site (MS2 or tandem MS scan). Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.[18]

Data Analysis

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant, Proteome Discoverer, or MS-GF+ to identify the acetylated peptides and proteins.[19][24]

-

Quantification: For quantitative acetylomics, either label-free quantification or stable isotope labeling methods (e.g., SILAC, TMT, iTRAQ) can be used to determine the relative abundance of acetylated peptides between different samples.[17][19]

-

Bioinformatics Analysis: Perform bioinformatics analysis on the identified and quantified acetylated proteins to determine their subcellular localization, biological functions, and associated signaling pathways using tools like DAVID or STRING.[3][13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in acetylome research.

A typical workflow for acetylome analysis.

Regulation of cellular processes by protein acetylation.

Conclusion

The study of the acetylome is a rapidly advancing field with immense potential for the discovery of novel biomarkers. The dynamic nature of protein acetylation and its integral role in a wide range of cellular functions make it a sensitive indicator of the cellular state in health and disease. As high-resolution mass spectrometry and sophisticated bioinformatics tools become more accessible, we can expect a surge in the identification and validation of acetylation-based biomarkers. This will pave the way for the development of new diagnostic and prognostic tools, as well as targeted therapies, for a multitude of diseases. For researchers and drug development professionals, a deep understanding of the acetylome is no longer optional but essential for staying at the forefront of biomedical innovation.

References

- 1. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]

- 2. The role of altered protein acetylation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Acetylation | Cell Signaling Technology [cellsignal.com]

- 5. Protein acetylation - Wikipedia [en.wikipedia.org]

- 6. Cardiac Acetylation in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of protein acetylation in carcinogenesis and targeted drug discovery [frontiersin.org]

- 8. Biochemical pathways that regulate acetyltransferase and deacetylase activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-depth Profiling and Quantification of the Lysine Acetylome in Hepatocellular Carcinoma with a Trapped Ion Mobility Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylome in Human Fibroblasts From Parkinson's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The fasted/fed mouse metabolic acetylome: N6-acetylation differences suggest acetylation coordinates organ-specific fuel switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers Publishing Partnerships | The role of acetylation in obesity-induced cardiac metabolic alterations [frontierspartnerships.org]

- 13. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aspirin Reshapes Acetylomes in Inflammatory and Cancer Cells via CoA-Dependent and CoA-Independent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 20. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enrichment of lysine acetylated peptides [bio-protocol.org]

- 24. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enrichment of Lys-acetylated peptides [bio-protocol.org]

A Deep Dive into the Metabolic Fate of N-Acetylated Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

N-acetylated amino acid esters represent a class of compounds with growing significance in biochemistry and pharmacology. Their metabolic pathway is a critical determinant of their biological activity, bioavailability, and potential therapeutic applications. This technical guide provides an in-depth exploration of the core metabolic routes governing these molecules, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Metabolic Pathway

The metabolism of N-acetylated amino acid esters is primarily characterized by a two-step enzymatic process: initial hydrolysis of the ester linkage followed by the deacetylation of the resulting N-acetylated amino acid. This pathway effectively breaks down the molecule into its fundamental constituents: an alcohol, an amino acid, and an acetyl group, which can then enter various endogenous metabolic pools.

The key enzymatic players in this pathway belong to the hydrolase superfamily, specifically esterases and amidohydrolases. Esterases catalyze the cleavage of the ester bond, a critical first step for further metabolism. Subsequently, a variety of deacetylases and acylases, including N-acetyl-amino acid deacetylase and sirtuins, can catalyze the removal of the N-acetyl group.[1][2][3]

The overall metabolic cascade can be visualized as follows:

Quantitative Analysis of Metabolic Enzymes

The efficiency and specificity of the metabolic conversion of N-acetylated amino acid esters are dictated by the kinetic parameters of the involved enzymes. While comprehensive kinetic data for every conceivable substrate is vast, the following table summarizes representative quantitative data for key enzyme classes involved in this metabolic pathway.

| Enzyme Class | Representative Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| Acylase | Acylase I (from porcine kidney) | N-Acetyl-L-methionine | 1.3 | 125 | Fictional Example |

| Acylase | Acylase I (from porcine kidney) | N-Acetyl-L-phenylalanine | 0.8 | 98 | Fictional Example |

| Deacetylase | N-acetyl amino acid deacetylase (from E. coli) | N-Acetyl-L-leucine | 2.5 | 55 | Fictional Example |

| Sirtuin | SIRT1 (human, recombinant) | N-Acetyl-L-tryptophan | 0.15 | 12 | Fictional Example |

| Sirtuin | SIRT3 (human, recombinant) | N-Acetyl-L-lysine | 0.22 | 25 | Fictional Example |

Note: The data presented in this table are illustrative examples based on typical enzyme kinetics and do not represent actual experimental values from a single source. Researchers should consult specific literature for the kinetics of their particular enzyme and substrate of interest.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize the metabolic pathway of N-acetylated amino acid esters.

Experimental Workflow for Characterizing Metabolism

The general workflow to investigate the metabolism of a novel N-acetylated amino acid ester involves incubation with a biological matrix (e.g., liver microsomes, cell lysates), followed by analytical quantification of the substrate and its metabolites over time.

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the initial ester hydrolysis of an N-acetylated amino acid ester.

-

Materials:

-

Test N-acetylated amino acid ester

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (optional, to assess oxidative metabolism)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

Internal standard (a structurally similar, stable compound)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold ACN containing the internal standard.

-

Vortex and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples for the disappearance of the parent compound and the appearance of the N-acetylated amino acid metabolite.

-

Protocol 2: Deacetylase Activity Assay

This protocol measures the activity of deacetylases on an N-acetylated amino acid.

-

Materials:

-

N-acetylated amino acid substrate

-

Purified deacetylase enzyme (e.g., recombinant SIRT1 or a cell lysate)

-

Assay buffer (specific to the enzyme, e.g., Tris-HCl with appropriate cofactors like NAD+ for sirtuins)

-

Trichloroacetic acid (TCA) or other quenching agent

-

Reagents for detecting the free amino acid (e.g., ninhydrin) or for quantifying acetate.

-

-

Procedure:

-

Prepare a stock solution of the N-acetylated amino acid substrate.

-

In a reaction vessel, combine the assay buffer and the purified enzyme or cell lysate. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate to the reaction mixture.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., TCA).

-

Quantify the amount of free amino acid produced using a suitable detection method (e.g., colorimetric assay with ninhydrin or derivatization followed by HPLC).

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

Signaling Pathway Interactions

The metabolic products of N-acetylated amino acid esters, namely amino acids and acetate, are integral to numerous cellular signaling pathways. For instance, acetate can be converted to acetyl-CoA, a central metabolite that influences energy metabolism and epigenetic regulation through histone acetylation.[4][5] The released amino acids can modulate pathways such as the mTOR signaling cascade, which is a key regulator of cell growth and proliferation.

The interplay between the metabolism of these esters and cellular signaling is a burgeoning area of research. For example, sirtuins, which are NAD+-dependent deacetylases, link cellular energy status (via NAD+ levels) to the deacetylation of various proteins, including those involved in metabolism.[6][7][8] The deacetylation of N-acetylated amino acids by sirtuins could therefore be a regulated process, responsive to the metabolic state of the cell.

Conclusion

The metabolic pathway of N-acetylated amino acid esters is a fundamental aspect of their biological disposition. A thorough understanding of the enzymes involved, their kinetics, and the experimental methods to study them is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. The interplay between the metabolism of these compounds and cellular signaling pathways presents an exciting frontier for future research, with potential implications for the design of novel therapeutics and a deeper understanding of cellular metabolism. This guide provides a solid foundation for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Deacetylation and deformylation of N-acyl amino acids by kidney acylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein deacetylation by sirtuins: delineating a post-translational regulatory program responsive to nutrient and redox stressors - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Landscape of the AC-Ile-ome

An in-depth exploration of the interactome of the N-acetyl-isoleucine proteome ("AC-Ile-ome") offers a window into the critical cellular functions governed by this specific N-terminal modification. While "this compound" is not a standard term in scientific literature, it can be effectively defined as the subset of the proteome that undergoes N-terminal acetylation on isoleucine residues. This modification is primarily catalyzed by the N-terminal acetyltransferase C (NatC) complex, which targets proteins with hydrophobic N-terminal residues, including methionine-isoleucine (Met-Ile).

N-terminal acetylation is a widespread and generally irreversible co-translational modification in eukaryotes, affecting a vast number of proteins.[1][2] This process can significantly influence protein stability, folding, subcellular localization, and, crucially, protein-protein interactions.[1][2] The NatC complex, composed of the catalytic subunit Naa30 and auxiliary subunits Naa35 and Naa38, plays a key role in this process.[1][3]

This technical guide provides a comprehensive overview of the this compound interactome, focusing on the substrates of the NatC complex, their interaction networks, and the experimental methodologies used for their study.

The identification and quantification of NatC substrates are pivotal for understanding the scope of the this compound. Proteomic studies in Saccharomyces cerevisiae have been instrumental in defining the substrate profile of NatC. A key study utilizing N-terminal combined fractional diagonal chromatography (COFRADIC) in a naa30Δ yeast strain identified 57 potential NatC substrates.[4] These proteins are involved in a diverse range of cellular processes, highlighting the broad impact of NatC-mediated acetylation.

For the purpose of this guide, a selection of these identified yeast NatC substrates is presented below, forming a foundational dataset for the this compound.

| Protein (Yeast) | N-terminal Sequence | Putative Function |

| Arl3p | MI(S) | Golgi-associated GTP-binding protein |

| Trm1-IIp | MI(K) | tRNA methyltransferase |

| Atp16p | MI(L) | F1F0-ATPase subunit |

| Cox12p | MI(F) | Cytochrome c oxidase subunit |

| Hsp30p | MI(T) | Heat shock protein |

| Pst2p | MI(A) | Phosphate-responsive signaling pathway component |

| Rpl24bp | MI(G) | 60S ribosomal protein L24b |

| Sec20p | MI(V) | t-SNARE involved in retrograde transport to the ER |

| Ssm4p | MI(P) | Pre-rRNA processing protein |

| Ybr239c-ap | MI(N) | Uncharacterized protein |

Table 1: A selection of identified NatC substrates in Saccharomyces cerevisiae. The N-terminal sequence shown is post-initiator methionine, where Isoleucine (I) becomes the N-terminal residue. The original N-terminal methionine is typically retained and the isoleucine is at the second position.

The Interactome: Protein-Protein Interactions of the this compound

N-terminal acetylation can act as a crucial determinant for protein-protein interactions. The modification can either create or mask a binding site, thereby modulating the assembly of protein complexes. For instance, the lack of N-terminal acetylation on certain proteins can expose a degradation signal (N-degron), leading to their recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[5][6]

A prominent example of an interaction modulated by N-terminal acetylation is that of the E2 conjugating enzyme UBE2M and its regulator DCN1, a subunit of an E3 ligase for the ubiquitin-like protein NEDD8. The N-terminal Met-Ile of UBE2M is a substrate for NatC, and this acetylation is critical for its interaction with DCN1.[7]

The interactome of the this compound is therefore context-dependent, with the acetylation status of a protein influencing its binding partners. Below is a table summarizing representative interactions for proteins that are known or putative NatC substrates.

| Ac-Ile Protein | Interacting Partner(s) | Functional Consequence of Interaction |

| UBE2M (human) | DCN1 | Assembly of the E2-E3 NEDD8 ligase complex |

| Arl3p (yeast) | Sys1p | Recruitment to the Golgi apparatus |

| Grh1p (yeast) | Not well defined | Localization to the Golgi apparatus |

| Trm1-IIp (yeast) | Not well defined | Localization to the inner nuclear membrane |

Table 2: Representative protein-protein interactions of the this compound.

Experimental Protocols

The study of the this compound and its interactome relies on a combination of proteomic and interaction-based experimental approaches.

Protocol 1: Identification of N-terminally Acetylated Peptides by N-terminal COFRADIC

This protocol provides a method for the enrichment and identification of N-terminally acetylated peptides from a complex protein mixture.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using a specific protease, such as trypsin.

-

-

Blocking of Free Amines:

-

Block primary amines (N-termini and lysine side chains) of the peptides using an amine-reactive reagent, such as N-hydroxysuccinimide (NHS) esters of acetic acid.

-

-

First Round of RP-HPLC Separation:

-

Separate the modified peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions at regular intervals.

-

-

Thiol-based Chemistry for Internal Peptide Removal:

-

Treat the collected fractions with a reagent that specifically modifies the blocked internal peptides (containing lysine), rendering them more hydrophilic. This step is specific to the COFRADIC chemistry.

-

-

Second Round of RP-HPLC Separation:

-

Re-inject the fractions from the first HPLC run onto the same RP-HPLC column.

-

The N-terminally blocked peptides will elute at the same retention time, while the modified internal peptides will have a shifted retention time.

-

Collect the fractions corresponding to the original elution times.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the peptides and their acetylation status using database search algorithms (e.g., Mascot, Sequest).

-

Protocol 2: Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

This protocol describes a method to identify the interaction partners of a specific N-terminally acetylated protein.

-

Cell Lysis:

-

Lyse cells expressing the protein of interest (bait protein) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Ensure the lysis conditions preserve protein-protein interactions.

-

-

Antibody Immobilization:

-

Incubate an antibody specific to the bait protein with protein A/G-coupled agarose or magnetic beads to immobilize the antibody.

-

-

Immunoprecipitation:

-

Add the cell lysate to the antibody-bead conjugate and incubate with gentle rotation to allow the antibody to bind to the bait protein.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bait protein and its interacting partners (prey proteins) from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis of Interacting Proteins:

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

-

Excise protein bands of interest and identify them by mass spectrometry.

-

Alternatively, analyze the entire eluate by LC-MS/MS for a more comprehensive identification of interaction partners.

-

Confirm the interaction by Western blotting using an antibody against the suspected interacting protein.

-

Visualizing the this compound Interactome and Pathways

Diagrams are essential for visualizing the complex relationships within the this compound.

NatC-Mediated N-terminal Acetylation Workflow

Signaling Pathway: Regulation of Protein Stability by NatC

The absence of NatC-mediated acetylation can lead to protein degradation through the N-degron pathway.

References

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Probing the interaction between NatA and the ribosome for co-translational protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]